Methyl 4-carbamothioylbenzoate

Synthetic Methodology Thioamide Synthesis Nitrile to Thioamide Conversion

Researchers requiring batch-to-batch consistency for thiadiazole-based lead optimization often face unreliable purity profiles. Methyl 4-carbamothioylbenzoate (CAS 80393-38-0) solves this with well-characterized reactivity and documented analytical specs. • Serves as a direct precursor for 1,3,4-thiadiazole synthesis with a reported 98% yield from nitrile. • The para-thioamide motif enables systematic SAR exploration; thioamide class IC₅₀ values range from 8.9 μM to sub-100 μM in HIV-1 RT assays. • Supplied at ≥97% purity with NMR/HPLC documentation, ensuring predictable physicochemical behavior (XLogP3 1.7, TPSA 84.4 Ų) in biochemical assays.

Molecular Formula C9H9NO2S
Molecular Weight 195.24 g/mol
CAS No. 80393-38-0
Cat. No. B1610325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-carbamothioylbenzoate
CAS80393-38-0
Molecular FormulaC9H9NO2S
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=S)N
InChIInChI=1S/C9H9NO2S/c1-12-9(11)7-4-2-6(3-5-7)8(10)13/h2-5H,1H3,(H2,10,13)
InChIKeyFWQVHCUKDCCJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Carbamothioylbenzoate: Technical Specifications


Methyl 4-carbamothioylbenzoate (CAS 80393-38-0) is a benzoate derivative bearing a primary thioamide group at the para position [1]. With a molecular weight of 195.24 g/mol and an XLogP3 of 1.700 , this compound serves as a versatile synthetic intermediate in medicinal chemistry programs, particularly as a precursor to thiadiazole-containing scaffolds via condensation and cyclization reactions [2]. The compound is commercially available from multiple suppliers at purities ranging from 95% to ≥97% .

1
Thioamide handle for heterocycle synthesis via condensation and cyclization
2
para-Substituted benzoate scaffold supports linear building-block geometry
3
Commercial purity grades (95%–≥97%) support direct use in medicinal chemistry workflows

Methyl 4-Carbamothioylbenzoate: Substitution Risks


Despite superficial structural similarity to other benzoate derivatives, methyl 4-carbamothioylbenzoate possesses a primary thioamide moiety that confers fundamentally distinct reactivity and physicochemical properties compared to its oxygen-containing carboxamide analogs or regioisomeric thiocarbamates [1]. The sulfur atom in the C=S bond alters both hydrogen-bonding capacity and metal-coordinating potential relative to the C=O carbonyl . Even among carbamothioylbenzoate regioisomers (ortho-, meta-, para-), the para-substitution pattern influences both electronic distribution through the aromatic ring and the compound's utility as a linear building block for subsequent heterocycle construction versus the angled geometry of meta-substituted analogs . These differences preclude simple interchangeability in established synthetic protocols or structure-activity relationship studies.

This Compound Thioamide C=S
Similar Substitute Carboxamide C=O
Hydrogen-bonding capacity and metal-coordinating potential may shift, altering reactivity in established protocols
This Compound para-Substitution
Regioisomer Substitute meta- / ortho-Substitution
Linear building-block geometry versus angled orientation may not transfer directly in heterocycle construction

Methyl 4-Carbamothioylbenzoate: Comparative Evidence


Synthetic Yield: Nitrile-to-Thioamide Conversion

Conversion of methyl 4-cyanobenzoate to methyl 4-carbamothioylbenzoate using O,O-diethyl hydrogen dithiophosphate in water at 80°C for 16 hours yields 98% crude product [1]. This nitrile-to-thioamide conversion protocol offers a quantitative yield advantage over alternative thionation reagents such as Lawesson's reagent or phosphorus pentasulfide, which typically yield 60-85% for similar aromatic nitrile substrates under comparable conditions [2][3]. The high 98% crude yield reduces purification burden and raw material waste in preparative-scale synthesis.

Crude Yield
Reported
98%
Supports preparative-scale synthesis workflow
Water, 80°C, 16 h; nitrile-to-thioamide patent protocol
Synthetic Methodology Thioamide Synthesis Nitrile to Thioamide Conversion

Supplier Purity Comparison

Commercial suppliers offer methyl 4-carbamothioylbenzoate at differing purity specifications: Aladdin Scientific provides ≥97% purity , MolCore offers NLT 98% purity with ISO-certified quality systems , and Bidepharm supplies standard 95% purity with batch-specific NMR, HPLC, and GC analytical reports . The 2-3% purity differential between suppliers corresponds to impurity profiles that may affect downstream reactions sensitive to trace contaminants. Suppliers providing batch-specific analytical data (NMR, HPLC) enable researchers to verify compound identity and purity independently before committing expensive downstream materials.

Supplier Purity
Specification review
≥97% (Aladdin) / NLT 98% (MolCore) / 95% (Bidepharm)
Supports procurement specification review
Vendor-reported; independent batch verification recommended
Procurement Quality Control Vendor Specification

Thioamide Class Activity Benchmark

While direct quantitative biological activity data for methyl 4-carbamothioylbenzoate is absent from the primary literature, the thioamide pharmacophore has demonstrated enzyme inhibitory activity in relevant systems. In a series of thioamide bioisosteres of trovirdine evaluated against HIV-1 reverse transcriptase, three of eight thioamide derivatives exhibited IC₅₀ values below 100 μM, with the most active compound showing IC₅₀ of 8.9 μM against wild-type enzyme [1]. This class-level activity threshold provides a benchmark for evaluating the potential of methyl 4-carbamothioylbenzoate as a scaffold for further derivatization. The primary thioamide group in methyl 4-carbamothioylbenzoate retains the hydrogen-bond donor capacity (one H-bond donor) while offering distinct sulfur-mediated interactions versus oxygen-containing carboxamide analogs, which typically exhibit H-bond acceptor profiles that differ in both geometry and strength .

Class Activity
Class-level
IC₅₀ 8.9–>100 μM (thioamide class benchmark)
Class-level enzyme inhibition context
Not measured for this specific compound; data to verify
Medicinal Chemistry Enzyme Inhibition Bioisostere

Methyl 4-Carbamothioylbenzoate: Application Scenarios


1,3,4-Thiadiazole Synthesis Precursor

The thioamide group of methyl 4-carbamothioylbenzoate serves as a key reactive handle for constructing 1,3,4-thiadiazole rings, a privileged heterocyclic scaffold found in numerous bioactive compounds. The 98% synthetic yield from nitrile precursor [1] and well-characterized reaction conditions (water, 80°C, 16 h) make this compound an economically viable entry point for library synthesis of thiadiazole-containing analogs. The methyl ester at the para position remains intact during thiadiazole formation, enabling subsequent diversification through ester hydrolysis, amidation, or reduction pathways [2].

Thioamide Bioisostere for Lead Compounds

In structure-activity relationship campaigns, the replacement of a carboxamide with a thioamide can modulate potency, metabolic stability, and off-target profiles. The thioamide class has demonstrated enzyme inhibitory activity with IC₅₀ values ranging from 8.9 μM to sub-100 μM in HIV-1 reverse transcriptase assays [3]. Methyl 4-carbamothioylbenzoate provides a well-defined, commercially available entry point for introducing a para-substituted thioamide motif into lead optimization programs without requiring de novo synthesis of the thioamide functionality.

Quality-Controlled Building Block for Chemical Biology

For chemical biology applications requiring high batch-to-batch reproducibility, procurement of methyl 4-carbamothioylbenzoate at ≥97% purity with accompanying analytical documentation (NMR, HPLC) is critical . The compound's well-characterized physicochemical profile—XLogP3 of 1.700, aqueous solubility of 38 μg/mL, and topological polar surface area of 84.4 Ų —enables predictable behavior in biochemical assays and cellular permeability studies, reducing experimental variability attributable to undefined impurity profiles.

Application
Selection Property
Validation Focus
1,3,4-Thiadiazole synthesis
Thioamide condensation reactivity
Cyclocondensation efficiency review
Thioamide bioisostere programs
Thioamide pharmacophore context
Target engagement assay review
Chemical biology building block
Analytical documentation level
Batch-to-batch purity verification

Technical Documentation Hub

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